molecular formula C9H13NNa2O5S B12289485 Disodium;3-(2-acetamido-2-carboxylatoethyl)sulfanylbutanoate

Disodium;3-(2-acetamido-2-carboxylatoethyl)sulfanylbutanoate

Cat. No.: B12289485
M. Wt: 293.25 g/mol
InChI Key: MUCIEDHPXAQZRB-UHFFFAOYSA-L
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Description

N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt is a synthetic compound that is often used in scientific research. This compound is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes. The addition of acetyl and carboxy groups, along with the disodium salt form, may enhance its solubility and stability, making it useful for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt typically involves multiple steps:

    Starting Material: The synthesis begins with L-cysteine.

    Acetylation: The L-cysteine is acetylated using acetic anhydride or acetyl chloride under basic conditions to introduce the acetyl group.

    Carboxylation: The acetylated product is then subjected to carboxylation using a carboxylating agent such as carbon dioxide in the presence of a catalyst.

    Salt Formation: Finally, the product is converted to its disodium salt form by reacting with sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt can undergo various chemical reactions, including:

    Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides.

    Reduction: The disulfide bonds can be reduced back to thiol groups.

    Substitution: The acetyl and carboxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Disulfide derivatives.

    Reduction: Thiol-containing compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in cellular processes involving cysteine and its derivatives.

    Medicine: Investigated for potential therapeutic effects, particularly in conditions related to oxidative stress and inflammation.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt involves its interaction with various molecular targets:

    Molecular Targets: Enzymes and proteins that interact with cysteine residues.

    Pathways: Pathways related to redox balance, detoxification, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-cysteine (NAC): A well-known antioxidant and mucolytic agent.

    S-Carboxymethyl-L-cysteine: Used in the treatment of chronic obstructive pulmonary disease (COPD).

Uniqueness

N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt is unique due to its specific structural modifications, which may confer distinct solubility, stability, and biological activity compared to other cysteine derivatives.

Properties

Molecular Formula

C9H13NNa2O5S

Molecular Weight

293.25 g/mol

IUPAC Name

disodium;3-(2-acetamido-2-carboxylatoethyl)sulfanylbutanoate

InChI

InChI=1S/C9H15NO5S.2Na/c1-5(3-8(12)13)16-4-7(9(14)15)10-6(2)11;;/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15);;/q;2*+1/p-2

InChI Key

MUCIEDHPXAQZRB-UHFFFAOYSA-L

Canonical SMILES

CC(CC(=O)[O-])SCC(C(=O)[O-])NC(=O)C.[Na+].[Na+]

Origin of Product

United States

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